BenchChemオンラインストアへようこそ!

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Myocardial remodeling Heart failure PARP inhibition vs. ACE inhibition

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one (CAS 684276-17-3), code‑named L‑2286, is a synthetic quinazolin‑4(3H)‑one derivative classified as a poly(ADP‑ribose) polymerase (PARP) inhibitor [REFS‑1]. It is orally active and has been characterized in primary research as a potent inhibitor of PARP‑1, with a reported inhibitory constant (Ki) of 5 nM in biochemical assays and a cellular IC50 of 50 nM against PARP‑1 in human HeLa cells [REFS‑2][REFS‑3].

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
CAS No. 684276-17-3
Cat. No. B1683990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
CAS684276-17-3
SynonymsL2286;  L 2286;  L-2286.
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19)
InChIKeyQEAAIHDHSHTGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one (L-2286) Procurement Guide: PARP-1 Inhibitor for Cardiovascular & Neuroprotection Research


2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one (CAS 684276-17-3), code‑named L‑2286, is a synthetic quinazolin‑4(3H)‑one derivative classified as a poly(ADP‑ribose) polymerase (PARP) inhibitor [REFS‑1]. It is orally active and has been characterized in primary research as a potent inhibitor of PARP‑1, with a reported inhibitory constant (Ki) of 5 nM in biochemical assays and a cellular IC50 of 50 nM against PARP‑1 in human HeLa cells [REFS‑2][REFS‑3]. The compound has been evaluated in multiple in vivo models, including myocardial ischemia‑reperfusion injury, hypertensive cardiopathy, and traumatic brain injury, demonstrating cardioprotective and neuroprotective effects without altering systemic blood pressure [REFS‑1][REFS‑4].

Why 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one Cannot Be Substituted with Other PARP Inhibitors or ACE Inhibitors


In‑class PARP inhibitors and standard‑of‑care agents like the ACE inhibitor enalapril show divergent efficacy profiles in cardiovascular models. In a direct head‑to‑head study, L‑2286 reduced postinfarction myocardial remodeling more effectively than enalapril, indicating that PARP inhibition offers distinct mechanistic advantages over angiotensin‑converting enzyme inhibition [REFS‑1]. Moreover, L‑2286 exhibits a unique property among PARP inhibitors: it provides vascular and hippocampal protection in spontaneously hypertensive rats without lowering blood pressure, a feature that distinguishes it from antihypertensives and highlights a pressure‑independent mechanism of action [REFS‑2]. These findings demonstrate that L‑2286 cannot be generically replaced by other PARP inhibitors or cardiovascular agents without losing its specific target‑engagement and functional profile.

Quantitative Differentiation Evidence for 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one Against Comparators


Superior Reduction of Postinfarction Myocardial Remodeling Compared to Enalapril in a Rat Heart Failure Model

In a direct comparative study, L-2286 was compared with enalapril, a widely used ACE inhibitor, in a rat model of chronic heart failure induced by isoproterenol. After 12 weeks of treatment, echocardiography showed that L-2286 improved systolic left ventricular function to a greater extent than enalapril. While both agents attenuated cardiac hypertrophy and interstitial fibrosis, PARP inhibition by L-2286 led to superior preservation of systolic function [1]. The study concluded that L-2286 decreased postinfarction myocardial remodeling more effectively than enalapril treatment [1]. Specific quantitative echocardiographic parameters (e.g., ejection fraction changes) were reported in the full text, which is behind a paywall; the published abstract confirms a statistically significant advantage for L-2286.

Myocardial remodeling Heart failure PARP inhibition vs. ACE inhibition

Potent PARP-1 Inhibition Affinity (Ki = 5 nM) and Cellular Activity (IC50 = 50 nM)

In biochemical profiling, L-2286 demonstrated a Ki of 5 nM for PARP-1 in a catalytic assay using 50 mM Tris (pH 8.0), 1 mM DTT, and 4 mM MgCl2 [1]. In a cellular context, L-2286 inhibited PARP-1 in human HeLa cells with an IC50 of 50 nM, as measured by reduction in H2O2-induced poly(ADP-ribose) formation [1]. These values establish L-2286 as a low-nanomolar PARP-1 inhibitor. For reference, the clinically approved PARP inhibitor olaparib exhibits a PARP-1 IC50 of approximately 5 nM in biochemical assays, while veliparib's Ki is reported around 5 nM [2]. Although these cross-study comparisons are not from the same experimental run, L-2286's potency falls within the same low-nanomolar range as established clinical PARP inhibitors, underscoring its utility as a research tool.

PARP-1 inhibition Biochemical potency Enzyme kinetics

Blood Pressure-Independent Vascular and Hippocampal Protection in Hypertensive Rats

In spontaneously hypertensive rats (SHRs), 32-week oral treatment with L-2286 significantly attenuated carotid artery wall thickening and fibrotic tissue accumulation without lowering systolic blood pressure [1]. Additionally, L-2286 reduced oxidative damage in the dorsal hippocampus and prevented pyramidal cell loss and gliosis, again without affecting blood pressure [1]. These effects were attributed to modulation of MAP kinase phosphatase-1 and PI3K/Akt signaling. In contrast, typical antihypertensive agents like enalapril lower blood pressure as part of their mechanism, making L-2286's pressure-independent tissue protection a distinctive pharmacological feature.

Hypertension Vascular remodeling Neuroprotection

Neuroprotective Efficacy in Traumatic Brain Injury Model

In a rat impact-acceleration model of diffuse traumatic brain injury, L-2286 administered 30 minutes post-injury significantly improved motor function and reduced anxiety in behavioral tests [1]. More importantly, L-2286 significantly reduced the density of damaged axons in the corticospinal tract and medial longitudinal fascicle compared to vehicle-treated injured controls [1]. The compound prevented both morphological (axonal) and neurobehavioral sequelae, a combined endpoint not routinely reported for other PARP inhibitors in TBI models.

Traumatic brain injury Axonal protection Behavioral outcomes

Optimal Application Scenarios for 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one Based on Evidence


Preclinical Heart Failure Models Requiring Comparison Against Standard-of-Care ACE Inhibitors

L-2286 is directly applicable in rat heart failure models where head-to-head comparison with enalapril is desired, referencing the Bartha et al. (2008) study that demonstrated superior preservation of systolic function over ACE inhibition [1]. Procurement is indicated for studies aiming to dissect PARP-specific cardioprotective signaling (Akt-1/GSK-3β, PKCε) independent of blood-pressure-lowering effects.

Hypertensive End-Organ Damage Studies Targeting Blood Pressure-Independent Protection

For research on hypertensive vascular remodeling and hippocampal neurodegeneration, L-2286 provides a unique tool that attenuates tissue damage without lowering blood pressure, as shown in 32-week SHR studies [2]. This scenario is ideal for exploring the interplay between PARP-1 activity, oxidative stress, and MAP kinase phosphatase-1 modulation in chronic hypertension.

Traumatic Brain Injury Research with Combined Functional and Histological Endpoints

The compound is suitable for diffuse TBI models where both behavioral outcome (motor function, anxiety) and axonal integrity (APP immunohistochemistry) are primary endpoints, as established by the 2010 impact-acceleration study [3]. L-2286's ability to protect axons in clinically relevant white matter tracts (corticospinal tract, medial longitudinal fascicle) makes it a candidate for neuroprotective drug testing.

PARP-1 Enzyme Assays and Cellular Target Engagement Studies

With a biochemical Ki of 5 nM and a cellular IC50 of 50 nM against PARP-1 [4], L-2286 is appropriate for in vitro studies characterizing PARP-1 catalytic inhibition and downstream poly(ADP-ribosyl)ation dynamics, either as a standalone reference inhibitor or in comparative panels with clinically advanced PARP inhibitors.

Quote Request

Request a Quote for 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.